5-(4-Ethylphenyl)picolinic acid

Overview

Description

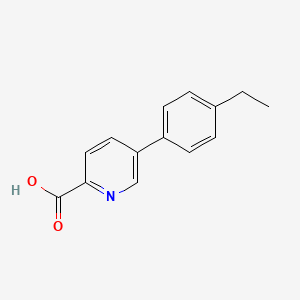

5-(4-Ethylphenyl)picolinic acid is a picolinic acid derivative featuring a 4-ethylphenyl substituent at the 5-position of the pyridine ring. Picolinic acids are known for their bidentate chelating properties and diverse biological activities, including antibacterial, enzyme inhibitory, and metal coordination capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethylphenyl)picolinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a boronic acid or boronate ester as the coupling partner and a halogenated picolinic acid derivative. The reaction is catalyzed by a palladium catalyst and usually conducted in the presence of a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods

For large-scale production, the synthesis of this compound may involve more cost-effective and environmentally friendly methods. One such method is the oxidation of 2-methylpyridine using potassium permanganate (KMnO4) as the oxidizing agent . This method is advantageous due to its scalability and relatively low cost, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethylphenyl)picolinic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or other reduced compounds.

Scientific Research Applications

Medicinal Chemistry

5-(4-Ethylphenyl)picolinic acid has been investigated for its pharmacological properties. Compounds derived from picolinic acid have shown various biological activities, including:

- Analgesic and Antipyretic Properties : Picolinic acid derivatives are known to possess pain-relieving and fever-reducing effects, making them potential candidates for developing new analgesics .

- Antiphlogistic Activity : The compound exhibits anti-inflammatory properties which could be beneficial in treating inflammatory diseases .

- Antimicrobial Activity : Some derivatives of picolinic acid have demonstrated bacteriostatic and fungistatic effects, indicating their potential use in combating infections .

Case Study: Synthesis and Evaluation of Derivatives

Research has shown that modifying the picolinic acid structure can enhance its biological activity. For instance, the synthesis of amides from picolinic acid has been explored, revealing their potential in catalysis and coordination chemistry . The structural modifications lead to compounds with improved efficacy against various biological targets.

Agricultural Applications

Picolinic acid derivatives, including this compound, are being studied as synthetic auxin herbicides. These compounds mimic natural plant hormones and can regulate plant growth.

- Herbicidal Activity : Recent studies indicate that certain picolinic acid derivatives exhibit potent herbicidal activity against weeds while being safe for crops like corn and wheat . For example, a new class of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids was designed and synthesized, showing significantly lower IC50 values compared to traditional herbicides like picloram .

Data Table: Herbicidal Efficacy of Picolinic Acid Derivatives

| Compound Name | IC50 Value (µM) | Crop Safety |

|---|---|---|

| 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid | 0.45 | Safe for corn |

| Halauxifen-methyl | 20 | Safe for wheat |

| Clopyralid | 10 | Moderate safety |

Materials Science

The unique structure of this compound allows it to be used in the development of advanced materials. Its derivatives have been explored for applications in:

- Catalysis : The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .

- Molecular Switches : Research indicates that picolinic acid derivatives can be utilized in molecular devices due to their ability to undergo structural changes under different conditions .

Case Study: Catalytic Applications

A recent study utilized a novel catalyst based on picolinate derivatives that successfully facilitated multi-component reactions, demonstrating enhanced efficiency compared to traditional catalysts . This opens avenues for developing more sustainable chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Ethylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins . By binding to these proteins, the compound can alter their structure and function, leading to various biological effects. This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by disrupting membrane fusion events .

Comparison with Similar Compounds

The following analysis compares 5-(4-ethylphenyl)picolinic acid with structurally related picolinic acid derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties

Key Observations :

- Alkyl vs. Polar Substituents : Linear alkyl chains (e.g., ethyl, butyl) improve lipophilicity and stability, whereas bulky groups (e.g., tert-butyl) reduce solubility .

- Electron-Donating vs.

Structure-Activity Relationships :

Biological Activity

5-(4-Ethylphenyl)picolinic acid is a derivative of picolinic acid, characterized by the presence of a 4-ethylphenyl group attached to the nitrogen atom of the pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article explores the biological activity of this compound, summarizing research findings, potential applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula for this compound is . The structural features include:

- A pyridine ring , which is common in many biologically active molecules.

- A carboxylic acid group , contributing to its chemical reactivity and potential as a ligand.

The introduction of the ethylphenyl substituent enhances the compound's lipophilicity, potentially influencing its biological activity and solubility.

Biological Activities

Research indicates that picolinic acid derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : Similar compounds have shown promise in inhibiting bacterial and fungal growth. The presence of the carboxylic acid group may enhance interaction with microbial membranes.

- Anticancer Potential : Some studies suggest that derivatives of picolinic acid can exhibit cytotoxic effects against cancer cell lines, indicating potential therapeutic applications in oncology.

- Neuroprotective Effects : Picolinic acid itself is known for its neuroprotective properties, which may extend to its derivatives, including this compound.

Case Studies and Experimental Data

A limited number of studies specifically focus on this compound. However, related research provides insight into its potential:

- Synthesis and Characterization : The compound can be synthesized through various methods involving reactions typical of carboxylic acids and aromatic compounds. Characterization techniques such as NMR and FT-IR can confirm its structure.

- Biological Assays : Preliminary assays indicate that compounds structurally similar to this compound can inhibit cancer cell proliferation. For instance, studies have reported IC50 values for related compounds against human liver carcinoma (HepG2) cells ranging from 9.08 to 19.7 µg/mL .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Description | Biological Activity |

|---|---|---|

| Picolinic Acid | Pyridine ring with carboxylic acid group | Neuroprotective, potential anticancer properties |

| 5-(4-Bromophenyl)picolinic Acid | Similar structure with bromine substitution | Enhanced reactivity; potential antimicrobial activity |

| 2-Picolinic Acid | Nitrogen at position 2 | Varies in reactivity; potential applications in herbicides |

| 6-(4-Methylphenyl)picolinic Acid | Methyl substitution at position 6 | Alters solubility; potential herbicidal activity |

The exact mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structural features:

- Ligand Binding : The carboxylic acid group may facilitate binding to various biological targets such as enzymes or receptors, modulating their activity.

- Cellular Uptake : Enhanced lipophilicity from the ethyl group may improve membrane permeability, facilitating cellular uptake and subsequent biological effects.

Future Directions

Given the preliminary findings regarding the biological activities of picolinic acid derivatives, further research into this compound is warranted:

- In Vivo Studies : To validate the efficacy observed in vitro, animal models should be employed to assess bioavailability and therapeutic potential.

- Mechanistic Studies : Investigating specific pathways affected by this compound could provide insights into its pharmacological applications.

- Structure-Activity Relationship (SAR) Studies : Exploring how variations in structure affect biological activity will be crucial for optimizing this compound for therapeutic use.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 5-(4-Ethylphenyl)picolinic acid, and what methodological considerations ensure reproducibility?

- Answer : The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between methyl 5-bromopicolinate and 4-ethylphenylboronic acid, followed by ester hydrolysis. Key considerations include:

- Catalyst selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) for efficient coupling .

- Reaction conditions : Optimize temperature (80–100°C) and solvent (toluene/ethanol mixtures) to balance reaction rate and side-product formation .

- Purification : Employ column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate) to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound?

- Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm structural integrity (e.g., aromatic proton signals at δ 7.2–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) for molecular ion validation (expected m/z = 243.3 [M+H]⁺) .

Q. How should researchers handle this compound safely in laboratory settings?

- Answer : Follow OSHA and ECHA guidelines:

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to minimize inhalation risks .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent degradation .

Q. What experimental methods are used to assess the antimicrobial activity of this compound?

- Answer : Conduct:

- Minimum Inhibitory Concentration (MIC) assays : Broth microdilution in 96-well plates against Gram-positive bacteria (e.g., Enterococcus faecium) with serial dilutions (0.5–128 µg/mL) .

- Time-kill kinetics : Monitor bacterial growth (OD₆₀₀) over 24 hours to determine bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and solubility of this compound?

- Answer :

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility during ester hydrolysis .

- Additives : Introduce phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate hydrolysis .

- Crystallization : Recrystallize from ethanol/water mixtures (7:3 v/v) to obtain high-purity crystals .

Q. How can contradictory reports about the compound’s bioactivity be resolved?

- Answer : Perform:

- Dose-response validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .

- Structural analogs : Compare activity with derivatives (e.g., 5-(4-butylphenyl)picolinic acid) to identify substituent effects on potency .

Q. What transcriptomic approaches are suitable for elucidating the mechanism of action of this compound?

- Answer :

- RNA sequencing : Profile bacterial gene expression post-exposure (e.g., Staphylococcus haemolyticus) to identify downregulated biofilm-associated genes (e.g., icaA, fnbA) .

- Pathway enrichment analysis : Use tools like DAVID or KEGG to map differentially expressed genes to stress response pathways .

Q. How can molecular docking studies predict the interaction of this compound with bacterial targets?

- Answer :

- Target selection : Prioritize enzymes critical to bacterial survival (e.g., dihydrofolate reductase, DHFR) .

- Software : Use AutoDock Vina with AMBER force fields to simulate ligand-receptor binding (∆G < −6 kcal/mol indicates strong affinity) .

- Validation : Cross-reference docking results with mutagenesis data (e.g., alanine scanning of active-site residues) .

Q. Data Contradiction Analysis

Properties

IUPAC Name |

5-(4-ethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(14(16)17)15-9-12/h3-9H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDVKTLZPWXQQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679300 | |

| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226265-49-1 | |

| Record name | 5-(4-Ethylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.